N-(5-Amino-2-methoxyphenyl)-3-(isopentyloxy)-benzamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-3-(isopentyloxy)-benzamide, also known as 5-AM-IPB, is a synthetic amide derivative of benzamide with a wide range of applications in scientific research. It is a versatile compound that can be used as a biochemical reagent, a pharmacological tool, and a research tool to study the physiological effects of various drugs and biological compounds. 5-AM-IPB has been used in a variety of studies to study the effects of drugs on the body and to understand the mechanism of action of certain drugs.
Scientific Research Applications
Gastrokinetic Activity
- Research Findings : A study explored the gastrokinetic activity of various benzamide derivatives, which may include compounds similar to N-(5-Amino-2-methoxyphenyl)-3-(isopentyloxy)-benzamide. These compounds demonstrated potential in improving gastric emptying in animal models (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Neuroleptic Activity
- Research Findings : Research on benzamide derivatives, akin to the compound , indicated their potential as neuroleptics. These compounds showed inhibitory effects on certain behavioral effects in animal models, which suggests their applicability in treating neurological conditions (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Molecular Structure and Antioxidant Activity
- Research Findings : A benzamide compound structurally similar to this compound was studied for its molecular structure and antioxidant properties. The study combined experimental and theoretical methods, including X-ray diffraction and DFT calculations, to analyze the compound's properties (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Enzyme Inhibition Activity
- Research Findings : Another study synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, investigating their enzyme inhibition activities. These compounds were tested against various enzymes, demonstrating potential pharmacological applications (Abbasi, Aziz‐ur‐Rehman, Irshad, Siddiqui, & Ashraf, 2014).
Pharmacological Activities
- Research Findings : In a related study, optical isomers of a benzamide derivative were synthesized and assessed for their affinity to 5-HT4 receptors. These compounds showed varying levels of effectiveness in gastric emptying activities in rats, highlighting their potential in gastrointestinal therapeutics (Yanagi, Kitajima, Anzai, Kodama, Mizoguchi, Fujiwara, Sakiyama, Kamoda, & Kamei, 1999).
Molecular Imaging and Therapy
- Research Findings : Benzamide derivatives were also studied for their potential in molecular imaging and therapy, particularly in melanoma. These compounds demonstrated significant uptake in melanoma models, suggesting their utility in imaging and possibly therapeutic interventions (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).
Histone Deacetylase Inhibition
- Research Findings : A benzamide compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was identified as a histone deacetylase inhibitor with implications in cancer treatment. It demonstrated potential in blocking cancer cell proliferation and inducing apoptosis (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-(3-methylbutoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)9-10-24-16-6-4-5-14(11-16)19(22)21-17-12-15(20)7-8-18(17)23-3/h4-8,11-13H,9-10,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJJNSRQDBSQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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